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Technical Dossier: Ac-YVAD-CHO

Structural Architecture and Binding Kinetics of a

Selective Caspase-1 Inhibitor[1][2]
Executive Summary

Ac-YVAD-CHO (N-acetyl-L-tyrosyl-L-valyl-L-alanyl-L-aspart-1-al) represents a cornerstone tool
in the study of inflammatory cell death (pyroptosis) and cytokine maturation.[1] Unlike broad-
spectrum pan-caspase inhibitors (e.g., Z-VAD-FMK), Ac-YVAD-CHO is engineered for high
selectivity toward Caspase-1 (Interleukin-1

Converting Enzyme, ICE).[1]

Its defining characteristic is the C-terminal aldehyde warhead, which acts as a transition-state
mimetic, forming a reversible thiohemiacetal bond with the catalytic cysteine of the protease.
This reversibility distinguishes it from alkylating halomethylketones (CMK/FMK), making it a
preferred agent for kinetic studies where enzyme recovery or equilibrium thermodynamics are
required.[1]
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Chemical Architecture & Properties[2][3][4]

The molecule is a tetrapeptide mimetic of the Caspase-1 substrate recognition sequence,
modified to arrest catalysis.

Property Specification
Systematic Name N-Acetyl-Tyr-Val-Ala-Asp-aldehyde
Sequence Ac-Tyr-Val-Ala-Asp-CHO

Molecular Formula

Molecular Weight 492.52 g/mol
Warhead C-terminal Aldehyde (-CHO)
Stereochemistry L-isomer (critical for active site recognition)

Soluble in DMSO (>10 mM); Aqueous solubility

Solubilit
Y is limited (requires carrier)

Structural Logic[1][2][3]

» Ac (Acetyl Group): Caps the N-terminus, enhancing stability against aminopeptidases and
improving lipophilicity for cell permeability.[1]

e YVAD (Tyr-Val-Ala-Asp): The "address" label.[1][4]

o Asp (P1): Essential. Caspases strictly require Aspartate at the P1 position to engage the
S1 subsite (Arg179/Arg341 in Caspase-1).[1]

o Ala (P2) & Val (P3): Provide hydrophobic spacing.[1]

o Tyr (P4): The bulky aromatic ring confers specificity for the large S4 hydrophobic pocket of
Caspase-1, distinguishing it from Caspase-3 (which prefers the smaller Asp/Glu at P4).[1]

e CHO (Aldehyde): The "brake."[1] It is an electrophile that traps the catalytic nucleophile
without permanently alkylating it.
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Mechanism of Action & Binding Kinetics
3.1 The Reversible Trap

Unlike fluoromethylketones (FMK) which form irreversible thioether bonds, the aldehyde group
of Ac-YVAD-CHO undergoes a nucleophilic attack by the thiol (-SH) group of the catalytic
Cysteine 285 in Caspase-1.[1]

This reaction yields a thiohemiacetal intermediate. This structure mimics the tetrahedral
transition state of peptide hydrolysis but cannot collapse to release products, effectively stalling
the enzyme. Crucially, this reaction is an equilibrium process; dilution of the inhibitor can
reverse the binding.

3.2 Selectivity Profile

The inhibitory constant (

) values demonstrate high selectivity for Group | inflammatory caspases over Group Il apoptotic
caspases.[1]

Target Protease Classification

(Inhibitory Constant)

Caspase-1 (ICE) 0.76 nM - 3.0 nM Primary Target
Secondary Target
Caspase-4 ~160 - 360 nM
(Inflammatory)
Secondary Target
Caspase-5 ~160 - 970 nM
(Inflammatory)
Caspase-3 (CPP32) > 10,000 nM Off-Target (Apoptotic)
Caspase-7 > 10,000 nM Off-Target (Apoptotic)

Data synthesized from Garcia-Calvo et al. and Cayman Chemical technical data [1, 2].[1]

3.3 Visualization of Mechanism

The following diagram illustrates the nucleophilic attack and the resulting reversible complex.
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Figure 1. Mechanism of reversible inhibition via thiohemiacetal formation.[1]

Experimental Applications & Protocols
4.1 Reconstitution and Storage
e Lyophilized: Stable at -20°C for >1 year. Keep desiccated.

e Stock Solution: Dissolve in high-grade DMSO to 10-20 mM.

o Critical: Aliquot immediately.[1] Repeated freeze-thaw cycles degrade the aldehyde
warhead (oxidation to carboxylic acid renders it inactive).[1]

o Shelf Life: Use liquid aliquots within 1 month.[5]

4.2 In Vitro Caspase-1 Inhibition Assay

This protocol validates the inhibitor potency using a fluorogenic substrate (Ac-YVAD-AMC).[1]

Buffer Prep: 50 mM HEPES (pH 7.4), 100 mM NacCl, 0.1% CHAPS, 1 mM EDTA, 10%
Glycerol, 10 mM DTT (DTT is vital to keep the enzyme active, but excess DTT can
theoretically compete with the aldehyde; however, 10mM is standard for caspase stability).[1]

Enzyme Prep: Dilute Recombinant Human Caspase-1 to 1 unit/pL.

Inhibitor Incubation:

o Add Ac-YVAD-CHO (0.1 nM to 100 nM range) to the enzyme.[1]

o Pre-incubation: Incubate for 15—-30 minutes at 37°C. Note: Because this is a reversible
inhibitor, equilibrium must be established before adding substrate.

Substrate Addition: Add Ac-YVAD-AMC (200 uM final).
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e Measurement: Monitor fluorescence (Ex 380 nm / Em 460 nm) kinetically for 60 minutes.

e Analysis: Plot VO vs [I] to determine

4.3 Cellular Pyroptosis Assay (Inhibition of IL-1

)

Ac-YVAD-CHO is cell-permeable but requires higher concentrations than cell-free assays due
to cytoplasmic competition and membrane transport limits.[1]

o Cell Seeding: THP-1 monocytes or Bone Marrow Derived Macrophages (BMDMs).[1]

e Priming: Treat with LPS (1 pg/mL) for 3-4 hours to upregulate NLRP3 and Pro-IL-1

1]

« Inhibitor Treatment:

o Add Ac-YVAD-CHO (10 uM — 50 uM) to the culture media.[1]

o Incubate for 1 hour prior to the inflammasome activation step.
e Activation: Add ATP (5 mM) or Nigericin (10 uM) to trigger NLRP3 assembly.[1]
» Readout:

o Collect supernatant.[1]

o Measure mature IL-1

via ELISA.

o Measure LDH release (cell death marker).[1]

Comparative Analysis of Inhibitors
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Researchers often choose between CHO, CMK, and FMK variants.[1] The choice dictates the

experimental constraints.

Feature Ac-YVAD-CHO Ac-YVAD-CMK Z-VAD-FMK
) Reversible Irreversible Irreversible
Mechanism
(Thiohemiacetal) (Alkylation) (Alkylation)
Selectivity High (Caspase-1) High (Caspase-1) Low (Pan-Caspase)
Moderate
Toxicity Low Low
(Halogenated)

Kinetic studies,
Use Case ] )
reversible suppression

Long-term inhibition,

knockout mimicry

Total apoptosis block

Effect lost upon
Washout )
washing

Effect persists

Effect persists

Biological Pathway Visualization[2]

The following diagram places Ac-YVAD-CHO within the context of the NLRP3 inflammasome

pathway.
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Figure 2: Intervention point of Ac-YVAD-CHO in the NLRP3/Caspase-1 signaling cascade.[1][6]
[71[8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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